4-(2-Methoxyphenyl)pyridine-2-carboxylic acid

Description

Chemical Identity and Nomenclature

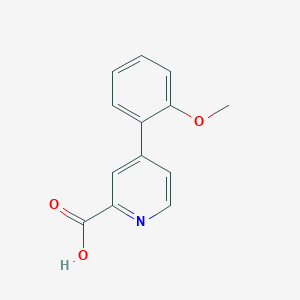

This compound is officially designated by the Chemical Abstracts Service number 1255638-35-7, establishing its unique identity within the comprehensive database of chemical compounds. The compound exhibits a molecular formula of C13H11NO3, corresponding to a molecular weight of 229.20 to 229.24 grams per mole, with slight variations reported across different sources reflecting measurement precision differences. The International Union of Pure and Applied Chemistry nomenclature system provides alternative designations for this compound, including the systematically derived name 4-(2-methoxyphenyl)picolinic acid, which emphasizes its relationship to picolinic acid through the substitution pattern.

The structural framework of this compound consists of a pyridine ring system bearing a carboxylic acid functional group at the 2-position and a 2-methoxyphenyl substituent at the 4-position. This substitution pattern creates a molecule with both electron-donating and electron-withdrawing characteristics, influencing its overall electronic properties and reactivity profile. The methoxy group on the phenyl ring provides electron density through resonance donation, while the carboxylic acid functionality serves as an electron-withdrawing group, creating an interesting electronic balance within the molecular structure.

The compound's chemical structure can be represented through various notation systems, with the Simplified Molecular Input Line Entry System code documented as O=C(O)C1=NC=CC(C2=CC=CC=C2OC)=C1, providing a standardized method for digital representation and database storage. This notation clearly delineates the connectivity pattern and functional group arrangements that define the compound's three-dimensional structure and chemical behavior.

Historical Context in Heterocyclic Chemistry

The development of pyridine chemistry traces its origins to the mid-nineteenth century when Scottish scientist Thomas Anderson first isolated pyridine from the products of high-temperature decomposition of animal bones in 1849. Anderson's pioneering work established the foundation for understanding nitrogen-containing heterocyclic compounds, leading to the eventual identification and characterization of numerous pyridine derivatives. The name "pyridine" itself derives from the Greek word for fire, reflecting the harsh conditions required for its initial isolation and the compound's notable flammability characteristics.

The structural elucidation of pyridine proceeded through the collaborative efforts of Wilhelm Körner and James Dewar, who proposed in the 1860s and 1870s that pyridine represented a benzene analog with one carbon-hydrogen unit replaced by a nitrogen atom. This fundamental insight provided the theoretical framework for understanding the entire class of azine compounds and established the basis for systematic approaches to pyridine derivative synthesis. The confirmation of this structural proposal came through reduction experiments where pyridine was converted to piperidine using sodium in ethanol, definitively establishing the ring structure and nitrogen positioning.

The synthesis of pyridine derivatives received significant advancement through Arthur Rudolf Hantzsch's work in 1881, which introduced the first major systematic approach to constructing substituted pyridines. The Hantzsch pyridine synthesis employed beta-keto acids, aldehydes, and ammonia or its salts in specific stoichiometric ratios to generate dihydropyridine intermediates that could be subsequently oxidized to yield the desired pyridine products. This methodology established precedents for introducing various substituents onto the pyridine ring system, ultimately enabling the development of complex derivatives such as this compound.

Industrial production of pyridine and its derivatives received revolutionary advancement in 1924 when Russian chemist Aleksei Chichibabin developed an efficient synthetic route based on inexpensive reagents. The Chichibabin synthesis addressed the growing demand for pyridine compounds and established the economic feasibility of large-scale production, creating the foundation for extensive exploration of pyridine chemistry in pharmaceutical, agricultural, and materials applications. This historical progression set the stage for the contemporary investigation of specialized pyridine derivatives, including the complex substitution patterns found in this compound.

Significance in Coordination Chemistry and Catalysis

This compound has emerged as a compound of exceptional interest within coordination chemistry, particularly due to its status as what researchers have characterized as a "virgin organic ligand" with no previously reported metal complex formations. This designation highlights the compound's untapped potential for creating novel coordination environments and developing new classes of metal-based materials with potentially unique properties. The absence of prior metal coordination studies represents both a challenge and an opportunity for researchers seeking to explore uncharted territories in coordination chemistry.

Recent investigations have successfully demonstrated the formation of manganese complexes with 4-methoxy-pyridine-2-carboxylate, providing the first experimental evidence of this compound's coordination capabilities. The manganese(II) complex formation represents a significant milestone in understanding the coordination behavior of this ligand system, offering insights into the preferred binding modes and coordination geometries that can be achieved. The successful isolation and characterization of this complex validates the potential for developing a broader range of metal complexes using this compound as a ligand.

The structural features of this compound provide multiple coordination sites that can interact with metal centers through different binding modes. The pyridine nitrogen atom offers a classic coordination site found in numerous metal complexes, while the carboxylic acid functionality can coordinate through monodentate or bidentate modes, depending on the metal center and reaction conditions. Additionally, the methoxy group on the phenyl substituent may provide secondary coordination interactions or influence the overall coordination geometry through steric effects.

Catalytic applications of pyridine-2-carboxylic acid derivatives have been extensively demonstrated in organic synthesis, with pyridine-2-carboxylic acid itself serving as an effective catalyst for multi-component reactions. The compound has been successfully employed in the synthesis of pyrazolo[3,4-b]quinolinones through multi-component reactions involving aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, achieving excellent yields ranging from 84 to 98 percent. This catalytic activity demonstrates the potential for this compound to function in similar catalytic roles, potentially with enhanced selectivity or activity due to its modified electronic environment.

The electronic properties of this compound, resulting from the combination of electron-donating methoxy groups and electron-withdrawing carboxylic acid functionality, create a unique ligand environment that may influence both the stability and reactivity of resulting metal complexes. This electronic balance could lead to the development of catalysts with tailored activity profiles for specific synthetic transformations, representing a significant opportunity for advancing both coordination chemistry and catalytic applications.

Properties

IUPAC Name |

4-(2-methoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)9-6-7-14-11(8-9)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINDOERBBKFZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

- Lithiation of 2-methoxyphenylpyridine at the pyridine ring or phenyl ring, followed by carbonation, yields the target acid.

- Use of organolithium reagents (e.g., n-BuLi) in anhydrous solvents like THF at low temperatures.

- Subsequent quenching with carbon dioxide produces the carboxylic acid.

Research Findings:

- The process involves initial lithiation at the desired position, then carbonation to form the acid.

- Advantages: High regioselectivity, good yields.

- Limitations: Requires strict anhydrous conditions and low temperatures.

Data Table 1: Lithiation-Carboxylation Method

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation | n-BuLi, THF, -78°C | — | Selective at pyridine or phenyl ring |

| Carboxylation | CO2 gas, room temp | 70-85 | Efficient for aromatic substitution |

Cross-Coupling Reactions Followed by Oxidation

A modern, versatile method involves cross-coupling reactions such as Suzuki-Miyaura or Stille coupling to attach the 2-methoxyphenyl group to a pyridine precursor, followed by oxidation to introduce the carboxylic acid.

Procedure:

Research Findings:

- Cross-coupling provides high regioselectivity and functional group tolerance.

- Oxidation step is critical for converting methyl groups to acids.

Data Table 2: Cross-Coupling and Oxidation

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cross-coupling | Pd catalyst, base, solvent | 75-90 | Efficient attachment of phenyl group |

| Oxidation | KMnO4, H2SO4 | 65-80 | Converts methyl to carboxylic acid |

Decarboxylative Coupling and Synthesis

Recent advances include decarboxylative coupling strategies, where pyridine-2-carboxylic acids undergo decarboxylation in the presence of suitable catalysts, facilitating the formation of substituted pyridines with phenyl groups.

Notable Research:

- Decarboxylative Michael addition of pyridyl acids to aromatic compounds.

- Use of Brønsted base catalysis in aqueous media for efficient synthesis.

Data Table 3: Decarboxylative Synthesis

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Decarboxylation | Base (piperidine), water, room temp | 73% | Mild conditions, high efficiency |

Summary of Research Findings and Comparative Data

| Method | Advantages | Disadvantages | Typical Yield Range (%) |

|---|---|---|---|

| Lithiation-Carboxylation | High regioselectivity | Strict conditions | 70-85 |

| Cross-Coupling + Oxidation | Versatile, broad scope | Multi-step, reagent-intensive | 65-90 |

| Decarboxylative Coupling | Mild, efficient | Less established for complex substrates | 73-80 |

Notes on Purification and Optimization

- Purification generally involves recrystallization, chromatography, or extraction.

- Reaction conditions such as temperature, solvent choice, and catalyst loading significantly influence yields.

- Use of environmentally benign solvents like water or ethanol is preferred for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic effects, particularly in treating inflammatory diseases and cancers. Research indicates that:

- Anti-inflammatory Properties : Preliminary studies suggest that 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid may inhibit pathways involved in inflammation, potentially providing relief in conditions such as arthritis and other inflammatory disorders.

- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit enzymes associated with cancer progression. This suggests that this compound may also possess anticancer properties, warranting further investigation into its efficacy against various cancer types.

Agricultural Chemistry

The compound may have applications in agricultural chemistry as a herbicide or growth regulator due to its structural similarities with known agrochemicals. Its potential role includes:

- Weed Control : It may be effective against broad-leaved weeds, similar to other pyridine derivatives used in herbicides .

Case Studies and Research Findings

Research on this compound is still emerging, but several studies have highlighted its potential:

- A study investigating its anti-inflammatory effects demonstrated significant reductions in inflammatory markers in vitro, suggesting a promising avenue for drug development targeting inflammatory diseases.

- Another investigation into its anticancer properties revealed that it could inhibit cell proliferation in certain cancer cell lines, indicating potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and affecting various cellular pathways . The methoxyphenyl group can enhance the compound’s binding affinity to certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

- 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid (CAS 1255635-74-5, ): This positional isomer has the methoxy group at the para position of the phenyl ring. However, the ortho-methoxy group in 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid may induce torsional strain, affecting conformational stability .

4-(2,4-Difluorophenyl)pyridine-2-carboxylic acid (CAS 1258626-21-9, ):

Fluorine atoms at the 2- and 4-positions create an electron-deficient aromatic system. Unlike the electron-donating methoxy group, fluorine’s electronegativity increases the pyridine ring’s electron-withdrawing character, which could enhance interactions with electron-rich biological targets or metal ions .

Functional Group Modifications

5-(4-Methoxycarbonylphenyl)pyridine-2-carboxylic acid (CAS 1242339-86-1, ):

The addition of a methoxycarbonyl (-COOCH₃) group introduces ester functionality, increasing lipophilicity and susceptibility to hydrolysis. This contrasts with the hydrolytically stable methoxy group in the target compound, making the ester analog more versatile in prodrug design .4-(3-Heptyl)pyridine-2-carboxylic acid ():

Replacement of the methoxyphenyl group with a hydrophobic 3-heptyl chain drastically increases lipophilicity (logP ≈ 3.5 estimated), favoring membrane permeability. However, this reduces water solubility, limiting applications in aqueous systems .

Physicochemical Properties

| Property | This compound | 4-(4-Methoxyphenyl)pyridine-2-carboxylic Acid | 4-(2,4-Difluorophenyl)pyridine-2-carboxylic Acid |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₁NO₃ | C₁₃H₁₁NO₃ | C₁₂H₇F₂NO₂ |

| Molecular Weight (g/mol) | 229.23 | 229.23 | 243.19 |

| logP (Estimated) | 1.8–2.2 | 1.8–2.2 | 2.0–2.5 |

| Solubility in Water | Low | Low | Very Low |

| Key Functional Groups | -OCH₃ (electron-donating) | -OCH₃ (electron-donating) | -F (electron-withdrawing) |

Biological Activity

4-(2-Methoxyphenyl)pyridine-2-carboxylic acid is an organic compound with significant potential in medicinal chemistry. Its molecular formula is C13H11NO3, and it has a molecular weight of approximately 231.23 g/mol. The compound features a pyridine ring that is substituted with a methoxyphenyl group and a carboxylic acid functional group. This unique structure makes it of interest for various biological activities, particularly in anti-inflammatory and anticancer research.

The reactivity of this compound can be attributed to its functional groups:

- Carboxylic Acid Group : Engages in typical acid-base reactions, esterification, and amidation.

- Methoxy Group : Participates in electrophilic aromatic substitution reactions.

- Pyridine Nitrogen : Acts as a nucleophile in substitution reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may possess significant anti-inflammatory and analgesic properties. It has been observed to inhibit pathways related to inflammation, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Initial findings indicate potential interactions with various enzymes involved in metabolic pathways, influencing cellular processes related to inflammation and tumor growth. Further research is required to fully characterize these interactions.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds, highlighting their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-(2-methoxyphenyl)pyridine-3-carboxylic acid | Contains an amino group instead of a carboxylic acid | Exhibits different biological activities due to amino substitution |

| 4-Fluorophenyl pyridine-2-carboxylic acid | Contains a fluorophenyl substituent | Known for enhanced bioactivity in certain pathways |

| 6-(4-Methoxyphenyl)pyridine-4-carboxylic acid | Substituted at the 6-position with a methoxy group | Displays distinct pharmacological profiles |

This comparative analysis illustrates how the unique combination of the methoxyphenyl group and the specific positioning of the carboxylic acid distinguishes this compound from its analogs, potentially contributing to its unique biological activities and applications.

Case Studies

While specific case studies focusing solely on this compound are sparse, related compounds have been explored extensively for their biological activities:

- DPP-4 Inhibitors : Structural analogs have been investigated for their ability to inhibit dipeptidyl peptidase IV (DPP-4), which plays a critical role in glucose metabolism. These studies suggest that modifications similar to those present in this compound could enhance DPP-4 inhibition, providing insights into potential therapeutic applications for diabetes management .

- Enzyme Inhibition : Research on compounds with similar structures indicates that they may inhibit cyclooxygenases (COX), enzymes involved in inflammation and pain pathways. The potential for this compound to interact with COX enzymes warrants further investigation into its analgesic properties .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid, and what critical reaction parameters must be controlled?

- Methodological Answer : Synthesis typically involves condensation of 2-methoxyphenyl precursors with pyridine derivatives, followed by cyclization. For example, analogous routes (e.g., ) use palladium or copper catalysts in solvents like DMF or toluene. Key parameters include:

- Catalyst loading (0.5–5 mol% Pd/Cu) to minimize side reactions.

- Temperature control (80–120°C) to balance reaction rate and decomposition.

- Protection of the carboxylic acid group during synthesis to prevent undesired coupling .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization).

- NMR (¹H/¹³C, DEPT-135) to confirm substitution patterns (e.g., methoxy group at C2-phenyl, pyridine ring protons).

- X-ray crystallography (if crystals are obtainable) for absolute configuration verification, as seen in analogous heterocyclic systems .

Q. How should researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility screening : Test in polar (DMSO, methanol) and nonpolar solvents (toluene) at 25°C and 60°C.

- Stability studies : Use accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic stability can be tested in pH 3–9 buffers .

Advanced Research Questions

Q. How can researchers optimize reaction yields for multistep syntheses involving this compound as an intermediate?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalyst type, solvent polarity, and temperature using a factorial design to identify optimal conditions.

- In-situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. What strategies are effective in resolving contradictory spectral data during structural elucidation of derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) to clarify ambiguous proton-carbon correlations, especially in crowded aromatic regions.

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data, as applied in IUPAC nomenclature validation .

Q. How can computational methods predict the biological activity or reactivity of derivatives of this compound?

- Methodological Answer :

- Molecular docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis.

- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with activity trends from analogous pyridine-carboxylic acid systems .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks.

- Waste disposal : Segregate organic waste and consult certified disposal services, as recommended for structurally related compounds .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in biological assay results for derivatives of this compound?

- Methodological Answer :

- Dose-response validation : Repeat assays with freshly prepared stock solutions to rule out degradation.

- Counter-screening : Test against off-target receptors (e.g., GPCRs) to confirm specificity.

- Structural analogs : Compare results with published data for similar pyridine-carboxylic acids to identify structure-activity trends .

Experimental Design

Q. What considerations are critical when designing catalytic systems for functionalizing the pyridine ring of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.